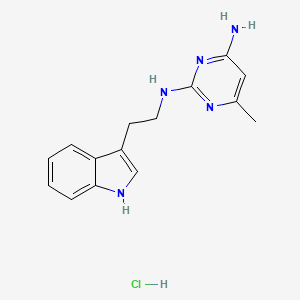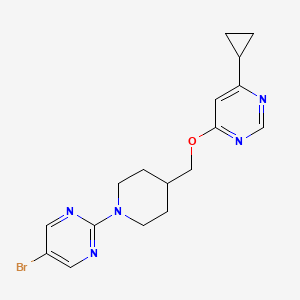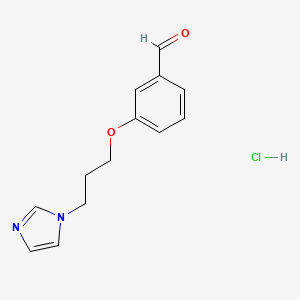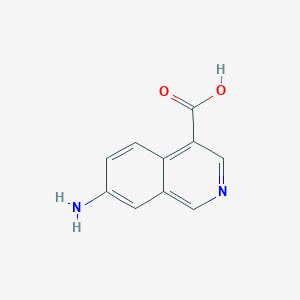![molecular formula C11H7N3OS2 B2974431 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 338779-38-7](/img/structure/B2974431.png)
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thienopyrimidinones and has been found to exhibit anti-inflammatory and neuroprotective properties.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been identified to have broad-spectrum antibacterial activity (MIC 0.49–3.9 μg mL −1), and reasonable antifungal activity (MIC 31.25 μg mL −1) . This makes it a potential candidate for the development of new antimicrobial drugs .
Cancer Therapy
The compound has shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Inhibition of Cell Proliferation
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells . This could be a potential application in the treatment of cancers where cell proliferation is a key factor .
Induction of Apoptosis
The compound has been found to induce apoptosis in certain cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. The ability to induce apoptosis in cancer cells is a key strategy in cancer therapy .
Inhibition of Cell Migration and Invasion
The compound has also been found to significantly inhibit the migration and invasion of certain cancer cells . This could potentially prevent the spread of cancer to other parts of the body .
Drug Development
The compound’s good traditional drug-like properties and low molecular weight make it an appealing lead compound for the development of new drugs .
Mécanisme D'action
Target of Action
It has been found to exhibit broad-spectrum antibacterial and antifungal activity , suggesting that it may target key proteins or enzymes in these organisms.
Mode of Action
It is likely that it interacts with its targets in a way that inhibits their normal function, leading to the observed antimicrobial effects
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good traditional drug-like properties . This includes its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the compound’s bioavailability.
Result of Action
The compound has been found to have broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity with an MIC of 31.25 μg/mL . This suggests that the compound is effective at inhibiting the growth of a variety of bacterial and fungal species.
Propriétés
IUPAC Name |
3-pyridin-3-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h1-6H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKZEXZZSNLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2974354.png)


![3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2974359.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B2974361.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)
![2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2974364.png)

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2974367.png)
